molecular formula C8H16N2O3 B1671923 Glycyl-L-leucine CAS No. 869-19-2

Glycyl-L-leucine

Cat. No. B1671923
CAS RN: 869-19-2
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-LURJTMIESA-N
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Description

Glycyl-L-leucine is a dipeptide that is a common substrate for glycyl-leucine dipeptidase .


Synthesis Analysis

The synthesis of this compound involves a linear formula: NH2CH2CONHCH (COOH)CH2CH (CH3)2 . A study found that the conformations of this compound oligomers in the solid state were similar to that of a polyglycine II (PGII) .


Molecular Structure Analysis

This compound contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Two dipeptides, this compound (G-L) and L-leucyl-glycine (L-G), were degraded in subcritical water to understand the phenomena occurring during treatment . Irrespective of the kind of substrate, ring formation occurred, and cyclo-(this compound) was one of the final products .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.23 and its physical state at 20 degrees Celsius is solid .

Scientific Research Applications

Leucine as a Pharmaconutrient

Leucine, an essential amino acid, has emerged as a significant pharmaconutrient, influencing various metabolic processes. Its role extends beyond a mere substrate for protein synthesis, acting as a nutritional signal that regulates metabolism through pathways also governed by insulin and insulin-like growth factors. Recent studies underscore leucine's capacity to enhance insulin secretion, improve glycemic control, and stimulate muscle protein synthesis, marking it as a promising agent for managing sarcopenia and type 2 diabetes. This is particularly relevant for elderly populations, where leucine supplementation could bolster muscle protein synthetic responses, potentially offsetting age-related muscular decline (L. V. van Loon, 2012).

Glycine Betaine's Metabolic Regulation

Glycine betaine (GB), while traditionally recognized for its osmolyte role, has more recently been identified as a regulator of cellular metabolism. Beyond its function in osmoregulation, GB influences the metabolism of ethanol, lipids, carbohydrates, and proteins, modulating enzyme activity and gene expression. This regulatory capacity of GB, particularly in liver metabolism and stress responses, opens new avenues for exploring its therapeutic potential in metabolic disorders (C. G. Figueroa-Soto & E. Valenzuela-Soto, 2018).

Leucine-Rich Alpha-2 Glycoprotein's Disease Implications

The leucine-rich alpha-2 glycoprotein 1 (LRG1) plays a crucial role in a wide array of physiological and pathological processes. Its involvement in the nervous system's functioning, as well as its impact on respiratory, hematological, endocrine, and cardiovascular diseases, underscores its significance. LRG1 acts as an important signaling molecule, influencing the TGF-β signaling pathway, and offers a new direction for disease treatment strategies (Yonghui Zou et al., 2022).

Implications for Plant Abiotic Stress Resistance

In the context of plant sciences, glycine betaine and proline have been studied for their roles in enhancing plant resistance to abiotic stresses such as drought, salinity, and extreme temperatures. These compounds contribute to osmotic adjustment and maintain enzyme and membrane integrity under stress conditions, offering insights into genetic engineering and agricultural practices aimed at improving crop resilience (M. Ashraf & M. Foolad, 2007).

Cardiovascular, Gastroenterological, and Neurological Applications

Glycyl-L-leucine and its related amino acids have profound implications in cardiology, gastroenterology, and neurology. They play critical roles in the pathogenesis and management of heart failure, contribute to the antiatherogenic process, and offer neuroprotective and cardioprotective benefits. This highlights the need for further research into the therapeutic applications of these amino acids across various medical disciplines (N. Gorchakova, A. Zaychenko, & K. Sorokopud, 2020).

Mechanism of Action

Target of Action

Glycyl-L-leucine is a dipeptide composed of glycine and L-leucine . It is a common substrate for an enzyme known as glycyl-leucine dipeptidase . Dipeptidases are enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids, which can then be used by the body for various functions.

Mode of Action

The interaction of this compound with its target, the glycyl-leucine dipeptidase, results in the breakdown of the dipeptide into its constituent amino acids, glycine and L-leucine . This enzymatic process is crucial for the metabolism of proteins and the recycling of amino acids within the body.

Biochemical Pathways

The breakdown of this compound by glycyl-leucine dipeptidase is part of the broader protein metabolism pathway. The resulting amino acids, glycine and L-leucine, can then enter various biochemical pathways. For instance, glycine is involved in the synthesis of proteins, nucleic acids, and glutathione, while L-leucine is one of the three branched-chain amino acids, which play a critical role in protein synthesis and various metabolic processes .

Result of Action

The enzymatic breakdown of this compound into glycine and L-leucine has several molecular and cellular effects. These amino acids are essential for protein synthesis and other metabolic processes. Glycine acts as an inhibitory neurotransmitter in the central nervous system, while L-leucine plays a crucial role in muscle protein synthesis .

Safety and Hazards

Glycyl-L-leucine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

There were the most upregulated metabolites such as coumestrol, kynurenic acid-Ο-hexside, gramine, and isorhapontigenin in the S88_3.vs.S88_0 group, when more downregulated metabolites including desthiobiotin, glycitein, glycyl-L-leucine, and 8,8-dimethyl-2H,8H-pyrano [3,2-g] chromen-2-one, 4’7-dihydroxyflavanone, were accumulated .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017040
Record name Glycyl-L-leucine
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
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CAS RN

869-19-2
Record name Glycyl-L-leucine
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Record name Glycylleucine
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Record name Glycyl-L-leucine
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Record name N-glycyl-L-leucine
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Record name GLYCYLLEUCINE
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Record name Glycylleucine
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Melting Point

233 - 235 °C
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Glycyl-L-leucine absorbed in the small intestine?

A1: this compound uptake in the small intestine occurs through two primary pathways: * Hydrolysis followed by amino acid uptake: The dominant pathway involves the hydrolysis of this compound into its constituent amino acids, glycine and leucine, at the brush border membrane by membrane-bound peptidases. [, , , ] Subsequently, these free amino acids are absorbed by sodium-dependent transporters present on enterocytes. [, , ] * Intact peptide transport: A smaller proportion of this compound is transported across the intestinal epithelium as an intact dipeptide. [, , , ] This pathway is sodium-independent and involves specialized peptide transporters. [, ] Once inside the enterocyte, the intact dipeptide is hydrolyzed by cytosolic peptidases. []

Q2: Are there differences in this compound absorption among species?

A2: Yes, research indicates variations in this compound absorption and the activity of this compound-hydrolyzing enzymes among different species like monkeys, guinea pigs, rabbits, and rats. [, ]

Q3: Does the age of an animal influence this compound absorption?

A3: Yes, studies on guinea pigs have demonstrated an age-dependent change in intestinal absorption of this compound. The influx of intact this compound was significantly greater in suckling guinea pigs compared to weanlings and adults. [] This suggests a more prominent role of intact peptide transport in younger animals.

Q4: How do other amino acids and peptides interact with this compound absorption?

A5: The presence of certain amino acids, like leucine, can competitively inhibit the uptake of this compound. [, ] Additionally, research suggests complex interactions between various dipeptides during their absorption in the chick small intestine, resulting in either inhibition or stimulation of uptake. []

Q5: How do disease states affect this compound absorption?

A6: In conditions like tropical sprue [], chronic renal failure [, ], and chronic nonspecific enteritis [], altered intestinal function and morphology can significantly impact this compound absorption and peptidase activity.

Q6: What is the role of the placenta in this compound metabolism?

A7: Human and ovine placental tissues demonstrate dipeptidase activity and can hydrolyze this compound. [] This suggests the placenta plays a role in regulating amino acid supply to the fetus, potentially by hydrolyzing dipeptides like this compound.

Q7: Which enzymes are primarily responsible for this compound hydrolysis?

A8: Various peptidases, primarily located in the brush border membrane and cytosol of intestinal epithelial cells, contribute to this compound hydrolysis. [, , ] These include: * Aminopeptidase A: Predominantly found in the brush border, it hydrolyzes α-L-glutamyl-β-naphthylamide. [] * Dipeptidyl peptidase IV: Also located in the brush border, it is involved in releasing Glycyl-L-proline. [, ] * Carboxypeptidases: Contribute to the hydrolysis of peptides like N-carbobenzoxy-L-prolyl-L-alanine. [] * Cytoplasmic dipeptidases: These enzymes, found in the cytosol, further contribute to dipeptide hydrolysis after absorption. [, , ]

Q8: How do factors like pH, temperature, and metal ions influence this compound hydrolysis?

A9: * pH: The optimal pH for this compound hydrolysis by intestinal peptidases typically falls within the range of 7.4-8.0. [, ] * Temperature: Temperature significantly influences enzyme activity. For instance, Arrhenius plots of this compound uptake in monkey intestines show a discontinuity at about 20°C, suggesting a change in the transport mechanism at different temperatures. [] * Metal ions: Certain metal ions, like manganese (Mn) and cobalt (Co), can either inhibit or activate this compound hydrolysis depending on the method of enzyme preparation and the specific peptide bond being cleaved. []

Q9: How is the activity of this compound-hydrolyzing enzymes regulated?

A10: Multiple regulatory mechanisms control the activity of this compound-hydrolyzing enzymes: * Substrate interactions: Products of peptide hydrolysis, such as leucine and glycine, can inhibit this compound hydrolysis by competing for the active sites of enzymes. [] This suggests a feedback mechanism for regulating peptide digestion. * Allosteric regulation: Compounds like tributyrin can act as allosteric regulators, altering the conformation and activity of enzymes like alkaline phosphatase, which is also involved in this compound hydrolysis. [] * Genetic regulation: Mutations in specific genes, like livR in Salmonella typhimurium, can lead to derepression of transport systems for branched-chain amino acids, including those involved in this compound uptake. [, ]

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C8H16N2O3, and its molecular weight is 188.23 g/mol.

Q11: What spectroscopic data is available for this compound?

A12:
* Infrared (IR) spectroscopy: IR analysis can provide information about the functional groups present in this compound, such as amide bonds and carboxylic acid groups. [] * Electrospray ionization mass spectrometry (ESI-MS): ESI-MS can be used to determine the molecular weight and identify fragments of this compound. []

Q12: What is known about the stability and degradation of this compound?

A13: * Subcritical water degradation: Studies have investigated the degradation kinetics of this compound in subcritical water, a green solvent, at elevated temperatures (200–240 °C). [] The results indicate that the degradation follows first-order kinetics, and one of the final products identified is cyclo-(this compound), suggesting a cyclization reaction. * Gamma irradiation: Gamma irradiation of this compound powder results in the formation of stable free radicals, specifically the (CH3)2CCH2 radical, as observed through electron paramagnetic resonance (EPR) spectroscopy. []

Q13: What are the potential applications of this compound?

A14: Although not currently used as a therapeutic agent, understanding this compound's absorption, metabolism, and interactions with enzymes provides valuable insights for several areas: * Drug design: Knowledge about dipeptide transport mechanisms can inform the development of peptide-based drugs with improved bioavailability and targeted delivery. * Parenteral nutrition: this compound, along with other dipeptides, has shown potential as a substrate for parenteral nutrition in humans. [] Efficient utilization of this compound in parenteral nutrition formulations could offer advantages over free amino acids. * Food science: Insights into this compound's digestibility and interactions with other nutrients contribute to optimizing food formulations for better nutrient absorption.

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